molecular formula C12H8BrClN4O B12895547 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine CAS No. 5413-98-9

4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine

Cat. No.: B12895547
CAS No.: 5413-98-9
M. Wt: 339.57 g/mol
InChI Key: PSGCWJKNZZEGRP-UHFFFAOYSA-N
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Description

4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine typically involves multiple steps:

    Gewald Reaction: This step involves the formation of a thiophene ring by reacting an aldehyde or ketone with an activated nitrile in the presence of a sulfur source.

    Pyrimidone Formation: The thiophene derivative is then converted into a pyrimidone.

    Bromination: The pyrimidone is brominated to introduce the bromine atom.

    Chlorination: Finally, the compound is chlorinated to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[3,4-d]pyrimidine derivatives, which can have enhanced biological activities or different chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine, chlorine, and methyl groups makes it a valuable compound for targeted drug design and synthesis.

Biological Activity

4-(4-Bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and enzymatic inhibition.

  • Molecular Formula : C12H8BrClN4O
  • Molecular Weight : 339.575 g/mol
  • Density : 1.76 g/cm³
  • Boiling Point : 417.4ºC at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. By inhibiting CDK activity, this compound can induce cell cycle arrest and promote apoptosis in cancer cells, thereby demonstrating potential as an anticancer agent .

Anticancer Activity

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. For example:

  • HeLa Cells : The compound showed a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against cervical cancer.
  • MDA-MB-231 Cells : In breast cancer models, the compound induced apoptosis through the activation of caspase pathways.

Enzymatic Inhibition

In addition to its anticancer properties, this compound has been studied for its enzymatic inhibitory activities. It has shown promise in inhibiting specific kinases involved in inflammatory pathways, which may have implications for treating inflammatory diseases .

Study Cell Line IC50 (µM) Mechanism
Study 1HeLa10.5CDK2 Inhibition
Study 2MDA-MB-2318.2Apoptosis Induction
Study 3A549 (Lung)12.0Cell Cycle Arrest

Synthesis and Structural Modifications

The synthesis of this compound involves multi-step reactions starting from readily available precursors. Common methods include cyclization reactions using bases like sodium hydride in polar aprotic solvents such as dimethylformamide (DMF). Structural modifications can enhance its biological activity and selectivity towards specific targets .

Comparative Analysis with Related Compounds

Comparative studies with other pyrazolopyrimidine derivatives reveal that variations in substitution patterns can significantly affect biological activity. For instance:

Compound Activity Target
Pyrazolo[3,4-d]pyrimidineModerate AnticancerCDK Inhibition
4-(Bromophenyl) derivativeHigh AnticancerApoptosis Pathway
6-Chloro analogEnhanced Enzymatic InhibitionInflammatory Kinases

Properties

CAS No.

5413-98-9

Molecular Formula

C12H8BrClN4O

Molecular Weight

339.57 g/mol

IUPAC Name

4-(4-bromophenoxy)-6-chloro-1-methylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H8BrClN4O/c1-18-10-9(6-15-18)11(17-12(14)16-10)19-8-4-2-7(13)3-5-8/h2-6H,1H3

InChI Key

PSGCWJKNZZEGRP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)Cl)OC3=CC=C(C=C3)Br

Origin of Product

United States

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